molecular formula C16H15NO B398513 1-(4-Methylbenzoyl)indoline

1-(4-Methylbenzoyl)indoline

Cat. No.: B398513
M. Wt: 237.3g/mol
InChI Key: HHQOFVLYUPEKNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylbenzoyl)indoline is a heterocyclic compound featuring an indoline core substituted at the 1-position with a 4-methylbenzoyl group. The 4-methylbenzoyl moiety enhances the compound's stability and modulates electronic properties, making it a key intermediate in organic synthesis and drug discovery .

Synthesis and Structural Features: The compound is typically synthesized via acylation of indoline using 4-methylbenzoyl chloride under anhydrous conditions. Spectroscopic characterization (e.g., ¹H NMR, ¹³C NMR, IR, and mass spectrometry) confirms the planar geometry of the indoline ring and the electron-withdrawing nature of the benzoyl group. X-ray crystallography studies of analogs, such as spiro[indoline-3,1'-quinolizine] derivatives, reveal that the 4-methylbenzoyl substituent contributes to distinct hydrogen-bonding networks and molecular packing .

Applications: this compound serves as a precursor for antimicrobial agents, anticancer compounds, and α₁-adrenoceptor antagonists. Its derivatives are also explored in materials science, particularly in dye-sensitized solar cells (DSSCs), due to their electron-deficient aromatic systems .

Properties

Molecular Formula

C16H15NO

Molecular Weight

237.3g/mol

IUPAC Name

2,3-dihydroindol-1-yl-(4-methylphenyl)methanone

InChI

InChI=1S/C16H15NO/c1-12-6-8-14(9-7-12)16(18)17-11-10-13-4-2-3-5-15(13)17/h2-9H,10-11H2,1H3

InChI Key

HHQOFVLYUPEKNF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C32

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

Antimicrobial Activity :

  • 1-(4-Methylbenzoyl)indoline derivatives (6a-k) : Derivatives with electron-withdrawing groups (e.g., sulfonamides) at the 5-position exhibit potent antibacterial and antifungal activity. For example, compounds 6a , 6d-k showed MIC values <10 µg/mL against Staphylococcus aureus and Candida albicans. In contrast, 6b and 6c (with bulky substituents) displayed reduced activity, highlighting the steric sensitivity of the indoline scaffold .
  • 4-Methoxybenzoyl analogs : Replacement of the 4-methyl group with a methoxy group (e.g., in pyrrole derivatives B7–B13 ) reduced IC₅₀ values by 2–3 orders of magnitude, indicating that methyl groups enhance target binding through hydrophobic interactions .

Anticancer Activity :

  • Spiro[indoline-3,1'-quinolizine] derivatives: Compound 1l (4-methylbenzoyl) demonstrated superior cytotoxic activity (IC₅₀ ~1.5 µM against COLO 205 cells) compared to 1k (4-methoxybenzoyl, IC₅₀ ~3.2 µM) and 1m (unsubstituted benzoyl, IC₅₀ ~5.8 µM). The methyl group likely improves membrane permeability and metabolic stability .

Physicochemical Properties

Compound Substituent Melting Point (°C) Molecular Formula Key Activity
1l 4-Methylbenzoyl 158.5–159.0 C₃₆H₃₂FN₂O₇ Cytotoxic (IC₅₀ ~1.5 µM)
1k 4-Methoxybenzoyl 147.1–148.0 C₃₆H₃₂FN₂O₈ Cytotoxic (IC₅₀ ~3.2 µM)
1m Benzoyl 137.2–137.6 C₃₅H₃₀FN₂O₇ Moderate cytotoxicity

The higher melting point of 1l compared to 1k and 1m suggests enhanced crystallinity due to the methyl group’s van der Waals interactions.

Pharmacological Potential

  • α₁-Adrenoceptor Antagonists: Hybrid derivatives of this compound with piperazine groups (e.g., 5-[2-[4-[(substituted phenoxy)alkyl]piperazin-1-yl]propyl]indoline) showed pA₂ values >7.50, comparable to the reference drug silodosin. The 4-methylbenzoyl group likely stabilizes receptor-ligand interactions via hydrophobic pockets .
  • Histone Deacetylase (HDAC) Inhibition : The analog 1-(benzylsulfonyl)indoline (BSI) demonstrated potent inhibition of pancreatic cancer cell migration (IC₅₀ ~4 µM), whereas 4-methylbenzoyl derivatives showed weaker HDAC binding, suggesting substituent-dependent mechanisms .

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